molecular formula C19H22ClN5O2 B2684814 N1-(2-chlorobenzyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1396806-13-5

N1-(2-chlorobenzyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2684814
CAS No.: 1396806-13-5
M. Wt: 387.87
InChI Key: XDVIGGOACLRJLW-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide is a synthetic compound that has garnered interest in the scientific community due to its potential applications in medicinal chemistry. This compound features a complex structure with a chlorobenzyl group, a pyrazinyl-substituted piperidine, and an oxalamide linkage, making it a versatile candidate for various biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazinyl-substituted piperidine, followed by the introduction of the chlorobenzyl group. The final step involves the formation of the oxalamide linkage through a condensation reaction between the amine and oxalyl chloride under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzyl derivatives.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide has several scientific research applications:

Mechanism of Action

The exact mechanism of action of N1-(2-chlorobenzyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2-chlorobenzyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N1-(2-chlorobenzyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide, commonly referred to as CPOP, is a synthetic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, biological activity, and research findings, supported by relevant data and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C18H20ClN5O2C_{18}H_{20}ClN_{5}O_{2}, with a molecular weight of approximately 373.8 g/mol. The compound features a chlorobenzyl group , a pyrazinyl-substituted piperidine , and an oxalamide linkage , which contribute to its unique chemical properties and biological interactions.

PropertyValue
Molecular FormulaC18H20ClN5O2C_{18}H_{20}ClN_{5}O_{2}
Molecular Weight373.8 g/mol
CAS Number1396806-13-5

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Preparation of the Piperidine Derivative : The pyrazinyl-substituted piperidine is synthesized first.
  • Introduction of the Chlorobenzyl Group : The chlorobenzyl moiety is then introduced through nucleophilic substitution.
  • Formation of the Oxalamide Linkage : Finally, a condensation reaction between the amine and oxalyl chloride forms the oxalamide linkage.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial properties, likely due to its structural components which allow interactions with microbial enzymes or receptors involved in metabolic pathways .

Enzyme Inhibition : The oxalamide structure may facilitate binding to specific enzymes, potentially inhibiting their activity and modulating biological pathways. This mechanism is under investigation for its implications in treating diseases .

Therapeutic Potential : The compound's unique structure makes it a candidate for further studies in therapeutic contexts, particularly in relation to anti-tubercular activity and other infectious diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:

  • Anticonvulsant Activity : Similar oxalamide derivatives have shown promise in treating neurological disorders due to their ability to modulate neurotransmitter systems.
  • Anxiolytic Effects : Compounds with structural similarities have been studied for their anxiolytic properties, suggesting that this compound may also exhibit such effects .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

Compound NameKey Features
N1-(phenethyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamideContains a phenethyl group; studied for anticonvulsant and anxiolytic properties .
N1-(methoxyethyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamideExhibits different reactivity due to methoxy group; potential antimicrobial activity.
N1,N2-Di(pyridin-2-yl)oxalamideLacks piperidine component; primarily pyridine-based, affecting solubility and reactivity .

Properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2/c20-16-4-2-1-3-15(16)12-24-19(27)18(26)23-11-14-5-9-25(10-6-14)17-13-21-7-8-22-17/h1-4,7-8,13-14H,5-6,9-12H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVIGGOACLRJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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